

Technical Support Center: Over-Curve Samples with Internal Standardization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dioleoyl-3-lauroyl-rac-glycerol*

Cat. No.: B3026072

[Get Quote](#)

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter samples with analyte concentrations exceeding the upper limit of quantification (ULOQ) when using internal standardization methods.

Frequently Asked Questions (FAQs)

Q1: My sample is over the calibration curve. Can I simply dilute the processed sample and reinject it?

No, this is a common misconception when using internal standardization. If the internal standard (IS) was added before the dilution step, diluting the sample will decrease the concentration of both the analyte and the IS proportionally.^[1] The ratio of the analyte response to the IS response will remain unchanged, and the calculated concentration will still be above the ULOQ. The purpose of the internal standard is to correct for variations in sample volume and processing, which means it negates the effect of a simple post-extraction dilution.^[1]

Q2: What is the correct procedure for diluting an over-curve sample when using an internal standard?

The most straightforward and widely accepted method is to dilute the original, unprocessed sample with a blank matrix (e.g., blank plasma, urine) before adding the internal standard.^[1] This ensures that the IS is added to a sample where the analyte concentration is already within

the calibration range. The final calculated concentration must then be multiplied by the dilution factor. This dilution procedure must be validated during method development.[\[1\]](#)

Q3: What are some alternative strategies if I don't have enough original sample to re-extract?

While re-analysis of a diluted original sample is the preferred method, other strategies can be considered, though they may require more extensive validation:

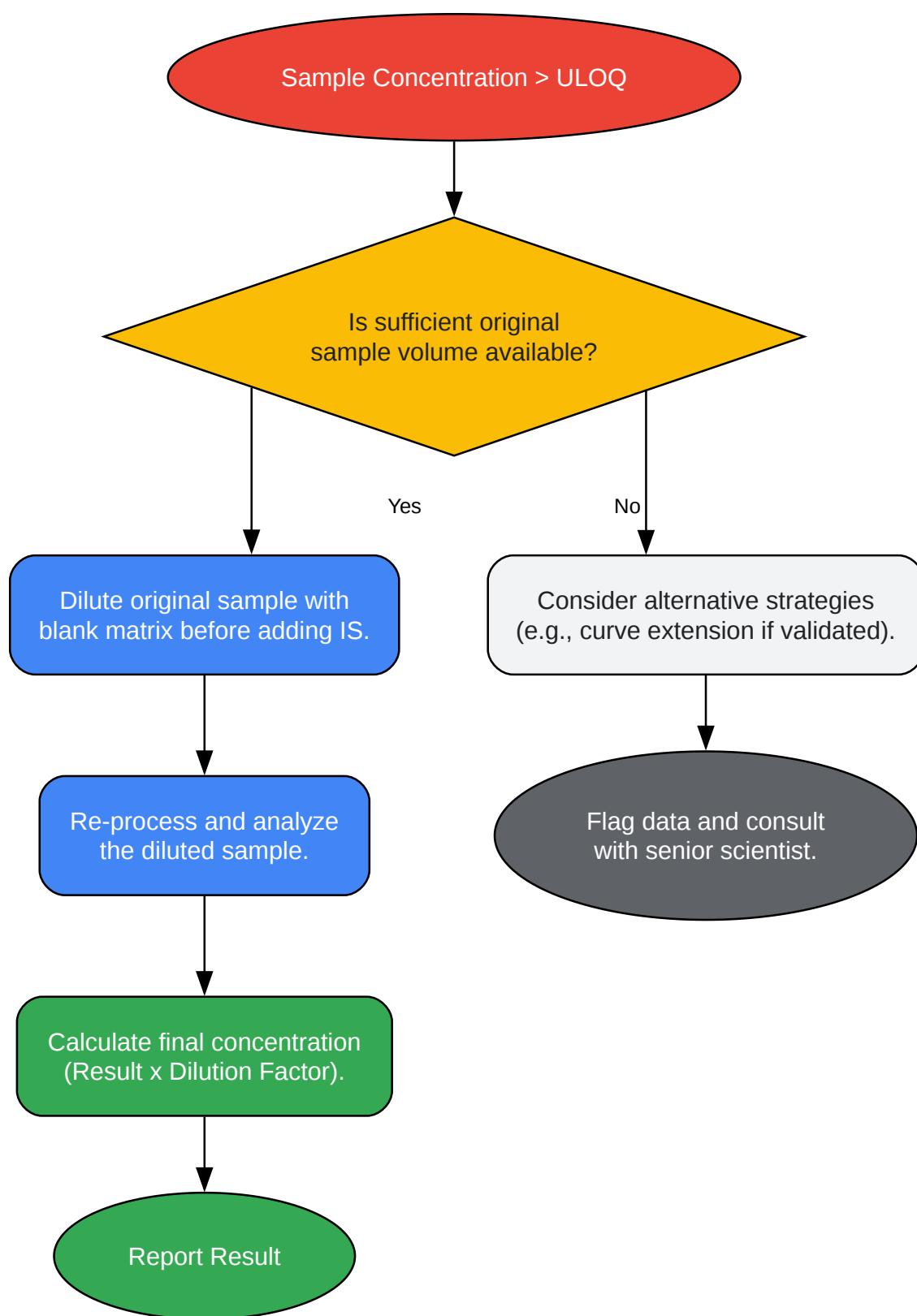
- Extend the Calibration Curve: If over-curve samples are common, you can extend the upper range of your calibration curve to encompass these higher concentrations, provided the detector response remains linear and predictable.[\[1\]](#)
- Use a Higher Concentration Internal Standard: For anticipated high-concentration samples, an alternative is to add a higher, known concentration of the IS. This would require a separate, validated procedure.[\[1\]](#)
- Employ a Dual-Standard Approach: This involves using two different internal standards. A "surrogate standard" is added before sample preparation to account for extraction efficiency. A second "injection internal standard" is added to the final extract just before analysis.[\[2\]](#) This allows for dilution of the extract prior to the addition of the injection standard.

Q4: How do I validate my dilution protocol?

During method validation, you should prepare "dilution QCs" (Quality Controls). This involves spiking a blank matrix with the analyte at a concentration well above the ULOQ. These samples are then diluted with the blank matrix by the desired factor (e.g., 5-fold, 10-fold) to bring the concentration within the calibration range.[\[1\]](#) The diluted QCs are then processed and analyzed alongside the calibration standards. The accuracy and precision of these dilution QCs must meet the acceptance criteria of your bioanalytical method validation guidelines.

Troubleshooting Guide

This section provides a step-by-step guide to handling over-curve samples.


Problem: A sample result is above the ULOQ.

Step 1: Initial Identification

- Symptom: The calculated concentration for a sample exceeds the highest point on your calibration curve. The instrument software may flag this result.
- Immediate Action: Do not report the extrapolated concentration. Results outside the validated range are not reliable.[\[1\]](#)

Step 2: Decision-Making Workflow

The following diagram illustrates the decision-making process for handling an over-curve sample.

[Click to download full resolution via product page](#)

Decision workflow for handling over-curve samples.

Step 3: Implementing the Dilution Protocol

The following diagram outlines the standard experimental workflow for sample dilution.

[Click to download full resolution via product page](#)

Experimental workflow for pre-dilution of over-curve samples.

Experimental Protocols

Protocol: 10-Fold Dilution of an Over-Curve Plasma Sample

This protocol provides a representative example of how to perform a 10-fold dilution.

Objective: To accurately quantify an analyte in a plasma sample that was previously determined to be above the ULOQ.

Materials:

- Original high-concentration plasma sample
- Blank (drug-free) plasma from the same species
- Validated internal standard stock solution
- All other reagents required for the bioanalytical method

Procedure:

- Preparation: Allow the original sample and blank plasma to thaw completely at room temperature and vortex to ensure homogeneity.
- Dilution: Carefully pipette 20 μ L of the original plasma sample into a clean microcentrifuge tube. Add 180 μ L of the blank plasma to the same tube.
- Mixing: Vortex the tube for 10-15 seconds to ensure the sample is thoroughly mixed. This creates a 10-fold diluted sample.
- Internal Standard Addition: Proceed with your validated bioanalytical method. To the 200 μ L of diluted sample, add the specified volume of the internal standard solution (e.g., 25 μ L of IS working solution).
- Sample Processing: Follow the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Analysis: Inject the final extract into the LC-MS/MS system and acquire the data.
- Calculation:
 - Determine the concentration of the analyte in the diluted sample from the calibration curve.
 - Multiply this concentration by the dilution factor (10) to obtain the final concentration in the original sample.

Data Presentation: Example Dilution QC Validation

The table below illustrates how to present validation data for a 10-fold and 50-fold dilution. Acceptance criteria are typically $\pm 15\%$ for accuracy (relative error, %RE) and $\leq 15\%$ for precision (coefficient of variation, %CV).

QC Level	Dilution Factor	Spiked Conc. (ng/mL)	Nominal Conc. after Dilution (ng/mL)	N	Mean Calculated Conc. (ng/mL)	Accuracy (%RE)	Precision (%CV)
Dilution QC 1	10	5000	500	5	485.5	-2.9%	4.1%
Dilution QC 2	50	20000	400	5	410.2	+2.6%	3.5%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Diluting samples with internal standard - Chromatography Forum [chromforum.org]
- To cite this document: BenchChem. [Technical Support Center: Over-Curve Samples with Internal Standardization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026072#dealing-with-over-curve-samples-with-internal-standardization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com